3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromobutanoate
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Overview
Description
Compound “3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromobutanoate” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromobutanoate” involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired product along with imidazolium chloride as a byproduct . The reaction can be represented as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The removal of byproducts and solvents is crucial to obtain the crystalline form of the compound.
Chemical Reactions Analysis
Types of Reactions: Compound “3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromobutanoate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound is known to undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound “3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromobutanoate” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is employed in biochemical assays and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of compound “3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromobutanoate” involves its interaction with specific molecular targets. It acts as a nucleophile in various reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is attributed to its unique structural features, which allow it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compound “3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromobutanoate” can be compared with other similar compounds based on its structural and chemical properties. Some similar compounds include:
Carbonyldiimidazole (CDI): Known for its use in peptide synthesis and as a coupling reagent.
Phosgene: Used in the synthesis of various organic compounds.
Imidazole: A common reagent in organic synthesis.
Uniqueness: The uniqueness of compound “this compound” lies in its ability to act as both a nucleophile and a base in chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O4S/c1-2-11(15)14(18)21-9-5-8-16-13-10-6-3-4-7-12(10)22(19,20)17-13/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVFAECROAOLRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCCCNC1=NS(=O)(=O)C2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)OCCCNC1=NS(=O)(=O)C2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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